molecular formula C19H22Cl2N6 B583148 Minozac CAS No. 924909-75-1

Minozac

Cat. No.: B583148
CAS No.: 924909-75-1
M. Wt: 405.327
InChI Key: CSGQAXNJZHDONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minozac is a synthetic small molecule known for its anti-inflammatory properties, particularly in the context of neuroinflammation. It has been studied extensively for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. This compound works by selectively inhibiting the production of proinflammatory cytokines, which are implicated in the progression of neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Minozac is synthesized using a molecular scaffold that has been optimized for brain penetrance and metabolic stability. The synthesis involves multiple steps, including the formation of a pyridazine ring and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

Minozac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of this compound. Substitution reactions can result in a variety of derivatives with altered functional groups .

Scientific Research Applications

Minozac has a wide range of scientific research applications, including:

Mechanism of Action

Minozac exerts its effects by selectively inhibiting the production of proinflammatory cytokines in the brain. It targets the p38α mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammatory responses. By inhibiting this pathway, this compound reduces the activation of glial cells and the subsequent release of proinflammatory cytokines, thereby attenuating neuroinflammation and its associated neurodegenerative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Minozac

This compound is unique due to its high brain penetrance and selective inhibition of proinflammatory cytokines without affecting anti-inflammatory cytokines. This selective action makes it a promising candidate for the treatment of neurodegenerative diseases, as it minimizes potential side effects associated with broad-spectrum anti-inflammatory drugs .

Biological Activity

Minozac, a small molecule compound, has gained attention for its potential neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and seizure susceptibility. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions primarily as a suppressor of proinflammatory cytokine production by activated glial cells. The compound has been shown to inhibit the upregulation of inflammatory markers such as interleukin-1 beta (IL-1β) and glial fibrillary acidic protein (GFAP) following TBI. This inhibition is crucial because elevated levels of these cytokines are implicated in the development of post-traumatic epilepsy (PTE) and other neurological impairments.

Case Study: Traumatic Brain Injury and Seizure Susceptibility

A significant study utilized a mouse model to investigate the effects of this compound on seizure susceptibility following TBI. In this study, adult male CD-1 mice were subjected to a closed-skull pneumatic impact to simulate TBI. Following this, they received either this compound or saline as a control. Seizures were induced using electroconvulsive shock (ECS) one week later.

  • Results :
    • Seizure Threshold : Mice treated with this compound exhibited a significantly higher threshold for seizure induction compared to control mice, indicating reduced seizure susceptibility.
    • Cytokine Levels : Treatment with this compound resulted in lower levels of proinflammatory cytokines in the hippocampus, suggesting that it effectively mitigated the inflammatory response associated with TBI.
    • Glial Activation : Immunohistochemical analysis revealed that this compound treatment reduced the activation of astrocytes and microglia, which are typically heightened following brain injury.

This study underscores the potential of this compound as a therapeutic agent in preventing increased seizure susceptibility after TBI .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Control (Saline) This compound Treatment
Seizure Threshold (mA)LowerHigher
GFAP Expression (IR Density)IncreasedDecreased
IL-1β LevelsElevatedSuppressed
Microglial ActivationHighReduced

Additional Insights

This compound's neuroprotective potential extends beyond TBI. Research indicates that it may also play a role in various neurodegenerative conditions by modulating inflammatory responses. For instance, studies have shown that compounds similar to this compound can selectively inhibit neuroinflammatory pathways without adversely affecting normal glial functions .

Properties

IUPAC Name

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQAXNJZHDONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924909-75-1
Record name Minozac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.